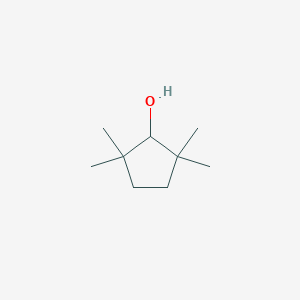
2,2,5,5-tetramethylcyclopentan-1-ol
描述
2,2,5,5-Tetramethylcyclopentan-1-ol is a cyclopentanol derivative featuring four methyl groups at the 2 and 5 positions of the cyclopentane ring. Such steric effects likely influence its physical properties (e.g., boiling point, solubility) and chemical reactivity (e.g., reduced nucleophilicity of the hydroxyl group compared to less-substituted alcohols). Industrially, similar compounds are used as intermediates in organic synthesis, fragrances, or pharmaceutical precursors, though specific applications for this compound require further study .
属性
分子式 |
C9H18O |
|---|---|
分子量 |
142.24 g/mol |
IUPAC 名称 |
2,2,5,5-tetramethylcyclopentan-1-ol |
InChI |
InChI=1S/C9H18O/c1-8(2)5-6-9(3,4)7(8)10/h7,10H,5-6H2,1-4H3 |
InChI 键 |
FMQQHUIBLYKXFA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(C1O)(C)C)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
2,2,5,5-tetramethylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2,2,5,5-tetramethylcyclopentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent added to a solution of the ketone in an appropriate solvent, such as ethanol or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 2,2,5,5-tetramethylcyclopentanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a solvent like ethanol or methanol, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
2,2,5,5-tetramethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,5,5-tetramethylcyclopentanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of 2,2,5,5-tetramethylcyclopentanone yields this compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ethanol or THF.
Substitution: Various reagents depending on the desired substitution, such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2,2,5,5-Tetramethylcyclopentanone.
Reduction: this compound.
Substitution: Products vary based on the substituent introduced.
科学研究应用
2,2,5,5-tetramethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and as a precursor for other cyclopentane derivatives.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into the pharmacological properties of this compound derivatives could lead to the development of new therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 2,2,5,5-tetramethylcyclopentan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, which can participate in various substitution and addition reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use.
相似化合物的比较
Comparison with Structurally Similar Compounds
The following comparison focuses on cyclopentane/cyclopentanone derivatives with analogous substitution patterns or functional groups, as detailed in the provided evidence.
Structural and Molecular Comparisons
Notes:
- Steric Effects : The methyl groups in this compound impose greater steric hindrance than the cyclopentylidene groups in or the chloromethyl groups in . This reduces the alcohol’s reactivity in nucleophilic substitution or oxidation reactions.
- Electronic Effects : The electron-donating methyl groups in the target compound decrease the acidity of the hydroxyl group compared to ketones (e.g., ) or brominated derivatives (e.g., ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


